molecular formula C18H16N4O B5404367 4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole

4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole

Cat. No. B5404367
M. Wt: 304.3 g/mol
InChI Key: URQKRGCIYAOUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a pyrazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, the compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inflammatory cells, the compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In microbial cells, the compound has been shown to disrupt the cell membrane and inhibit the activity of certain enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects
4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell death and inhibit tumor growth. In inflammatory cells, the compound has been shown to reduce inflammation and pain. In microbial cells, the compound has been shown to inhibit growth and induce cell death. However, the compound may also have some toxic effects on healthy cells, which may limit its use in certain applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole is its versatility in different fields of research. The compound has been shown to have potential applications in medicine, agriculture, and materials science. Additionally, the compound is relatively easy to synthesize using different methods. However, one of the main limitations of the compound is its potential toxicity to healthy cells, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole. In medicine, the compound may be further investigated for its potential use in combination therapy with other anticancer or anti-inflammatory drugs. In agriculture, the compound may be further studied for its potential use as a biopesticide or herbicide. In materials science, the compound may be further investigated for its potential use in the development of new materials with unique properties. Additionally, the compound may be further studied for its mechanism of action and toxicity to better understand its potential applications and limitations.

Synthesis Methods

The synthesis of 4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole has been reported using various methods. One of the most common methods involves the reaction of 1-phenyl-3-(2-furyl)propenone with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 1-bromo-2-chloroethane to obtain the final product. Other methods involve the use of different starting materials and reagents, but the overall reaction mechanism remains the same.

Scientific Research Applications

4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, the compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In materials science, it has been investigated for its potential use as a molecular probe and in the development of new materials.

properties

IUPAC Name

2-(furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-14(21-10-9-19-18(21)17-8-5-11-23-17)15-12-20-22(13-15)16-6-3-2-4-7-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQKRGCIYAOUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=CC=C2)N3C=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole

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